Methyl 3-bromopropanoate

Description

The exact mass of the compound Methyl 3-bromopropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3705. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-7-4(6)2-3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEVIFKPZOGBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063010 | |

| Record name | Methyl 3-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3395-91-3 | |

| Record name | Methyl 3-bromopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromopropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003395913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-bromopropanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-BROMOPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y803CH1P4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 3-bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromopropanoate (B1231587) (CAS No. 3395-91-3) is a versatile bifunctional molecule widely utilized in organic synthesis as a key building block for more complex chemical structures. Its value lies in the presence of a reactive carbon-bromine bond and an ester functional group, making it an important intermediate in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its chemical and physical properties, reactivity, and representative experimental protocols for its use in nucleophilic substitution reactions, a cornerstone of its application in drug development and materials science.

Chemical and Physical Properties

Methyl 3-bromopropanoate is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by its solubility in many organic solvents and general immiscibility with water.[3] The key physical and identifying properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Citations |

| CAS Number | 3395-91-3 | [4][5][6] |

| Molecular Formula | C₄H₇BrO₂ | [2][4][5] |

| Molecular Weight | 167.00 g/mol | [4][5][6] |

| Appearance | Colorless to light yellow liquid | [1][2][4][7] |

| Boiling Point | 64-66 °C at 18 mmHg (lit.) 105 °C at 60 mmHg | [3][8][9][10] |

| Density | 1.530 g/mL at 25 °C (lit.) | [8][9][10][11] |

| Refractive Index (n²⁰/D) | 1.458 (lit.) | [8][9][10] |

| Flash Point | 75 °C (167 °F) - closed cup | [3][4][7] |

| Storage Temperature | Room Temperature (Recommended in a cool, dark place, <15°C) | [4][7] |

Table 2: Spectroscopic Data

| Spectroscopy Type | Characteristic Peaks / Shifts (in CDCl₃) | Citations |

| ¹H NMR | ~3.7 ppm (s, 3H, -OCH₃)~3.5 ppm (t, 2H, -CH₂Br)~2.9 ppm (t, 2H, -CH₂CO₂Me) | [1][12] |

| ¹³C NMR | ~170 ppm (C=O)~52 ppm (-OCH₃)~35 ppm (-CH₂CO₂Me)~26 ppm (-CH₂Br) | [5] |

| IR Spectroscopy | ~1740 cm⁻¹ (C=O stretch, ester)~1200-1170 cm⁻¹ (C-O stretch)~2950 cm⁻¹ (C-H stretch, sp³) | [8][9][13] |

Reactivity and Mechanisms

The primary utility of this compound in synthesis stems from its nature as a primary alkyl halide. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the halogen, making it susceptible to attack by nucleophiles.[4]

Nucleophilic Substitution (SN2) Reactions

This compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions.[4][7] As a primary alkyl halide, this pathway is favored over the unimolecular (SN1) mechanism because of the low steric hindrance at the electrophilic carbon and the instability of the corresponding primary carbocation.[4] The reaction proceeds via a concerted, single-step mechanism where the incoming nucleophile attacks the carbon atom from the backside relative to the bromine leaving group.[7]

This reactivity makes it an excellent substrate for introducing the 3-methoxycarbonylpropyl group into a wide variety of molecules.[3] Common nucleophiles used in reactions with this compound include:

-

Amines (R-NH₂): To form β-amino esters, which are valuable precursors in pharmaceutical synthesis.[3][14] It should be noted that direct alkylation of amines can lead to over-alkylation, producing secondary and tertiary amines, as the product amine is often more nucleophilic than the starting amine.[9][12] Using a large excess of the starting amine can favor the mono-alkylated product.[12]

-

Azide (B81097) Ion (N₃⁻): To form an alkyl azide, which can be subsequently reduced to a primary amine. This two-step process is a common and effective method for synthesizing primary amines.[12][15]

-

Cyanide Ion (CN⁻): To form a nitrile, which extends the carbon chain by one atom. The nitrile can then be hydrolyzed to a carboxylic acid or reduced to a primary amine.[5]

-

Thiols (R-SH): To form thioethers.[16]

-

Carboxylates (R-COO⁻): To form new ester linkages.[16]

Figure 1. General S

Experimental Protocols

The following section outlines a general procedure for a nucleophilic substitution reaction using this compound. This protocol is representative and should be adapted based on the specific nucleophile, solvent, and scale of the reaction.

General Procedure for N-Alkylation of a Primary Amine

This procedure details the reaction of a primary amine with this compound to yield a secondary amine (a β-amino ester). To minimize dialkylation, a large excess of the starting amine is often employed.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., Benzylamine) (5.0 eq or greater)

-

Aprotic polar solvent (e.g., Acetonitrile or DMF)

-

Base (e.g., K₂CO₃ or Et₃N) (optional, to neutralize HBr byproduct)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Materials for workup and purification (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine and the solvent. If using a base, add it at this stage.

-

Addition of Electrophile: While stirring the solution, add this compound dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (or an appropriate temperature for the specific reactants) and maintain for several hours (e.g., 4-24 hours). Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water or a saturated brine solution to remove excess amine and any inorganic salts.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate again.

-

-

Purification: Purify the crude product using a suitable method. Column chromatography on silica gel is a common technique for separating the desired mono-alkylated product from any unreacted starting material and dialkylated byproducts.[17]

Figure 2. Experimental workflow for a typical nucleophilic substitution.

Applications in Drug Development and Synthesis

This compound is a pivotal intermediate in the synthesis of a wide range of molecules.[2]

-

Pharmaceuticals: It is a building block for various pharmaceutical agents. Its ability to form β-amino esters makes it a precursor for β-alanine derivatives and other structures found in bioactive molecules.[15]

-

Agrochemicals: The compound is used in the formulation of crop protection agents.[15]

-

Organic Synthesis: It is broadly used for creating complex molecules, including spiroanellated γ-lactones and pinacols.

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation.[4][7] It is a combustible liquid.[4]

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes and avoid inhaling vapors. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from sources of ignition.[11]

-

Incompatibilities: Incompatible with strong oxidizing agents, acids, and bases.[14]

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. Its predictable reactivity and commercial availability ensure its continued importance as a fundamental building block in modern organic synthesis.

References

- 1. pall.com [pall.com]

- 2. rsc.org [rsc.org]

- 3. mt.com [mt.com]

- 4. youtube.com [youtube.com]

- 5. 3-溴丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. US6313362B1 - Aromatic alkylation process - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. amherst.edu [amherst.edu]

- 10. fqechemicals.com [fqechemicals.com]

- 11. tminehan.com [tminehan.com]

- 12. frontiersin.org [frontiersin.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chemistrystudent.com [chemistrystudent.com]

- 16. How To Run A Reaction [chem.rochester.edu]

- 17. Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis and Characterization of Methyl 3-bromopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromopropanoate (B1231587) is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its structure incorporates both an ester and a reactive bromine atom, making it a versatile building block for introducing a propanoate moiety in various organic transformations, particularly through nucleophilic substitution reactions.[1][2] This technical guide provides an in-depth overview of the synthesis and characterization of methyl 3-bromopropanoate, complete with detailed experimental protocols and a summary of its key physicochemical and spectroscopic data.

Physicochemical Properties

This compound is a colorless to light yellow liquid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₄H₇BrO₂ | [1][3] |

| Molecular Weight | 167.00 g/mol | [4] |

| Density | 1.53 g/mL at 25 °C | [3][5] |

| Boiling Point | 64-66 °C at 18 mmHg | [3][5] |

| Refractive Index (n20/D) | 1.458 | [3][5] |

| Flash Point | 75 °C (closed cup) | [1] |

| CAS Number | 3395-91-3 | [1][5] |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the hydrobromination of methyl acrylate (B77674) and the esterification of 3-bromopropanoic acid.

Synthesis Workflow

Experimental Protocols

Method 1: Hydrobromination of Methyl Acrylate with Anhydrous Hydrogen Bromide

This procedure is adapted from Organic Syntheses.[6]

Materials:

-

Methyl acrylate (washed, dried, and inhibited with hydroquinone)

-

Anhydrous ether

-

Anhydrous hydrogen bromide gas

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 258 g (3 moles) of washed and dried methyl acrylate in 500 mL of anhydrous ether is placed in a 1-L round-bottomed flask equipped with a drying tube and a gas inlet tube.[6]

-

The flask is cooled in an ice bath, and 245 g (3.03 moles) of anhydrous hydrogen bromide is passed into the solution.[6]

-

After the addition is complete, the ether is removed by distillation from a hot-water bath (80-85 °C).[6]

-

The residue is transferred to a modified Claisen distilling flask and distilled under reduced pressure.[6]

-

The product, this compound, is collected at 64–66 °C/18 mmHg.[6] The reported yield is 80–84%.[6]

Method 2: In situ Generation of HBr for Hydrobromination

This method is based on a patented procedure (CN111253255A) which generates hydrogen bromide in situ from the reaction of acetyl bromide with an alcohol.[7]

Materials:

-

Methyl acrylate

-

Methanol

-

Acetyl bromide

-

Hydroquinone (inhibitor)

Procedure:

-

To a reaction flask, add 86.1 g (1 mol) of methyl acrylate, 256 g (8 mol) of methanol, and 0.5 g of hydroquinone.[7]

-

Stir the mixture at room temperature and add 124.2 g (1.1 mol) of acetyl bromide dropwise using a dropping funnel.[7]

-

After the addition, continue stirring at room temperature for 1 hour, then increase the temperature to 50 °C and stir for an additional hour.[7]

-

Remove the excess methanol and by-product methyl acetate (B1210297) by distillation.[7]

-

The crude product is then purified by vacuum distillation to yield this compound.[7] A yield of 96% is reported for this method.[7]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.

Characterization Workflow

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the electronic environment of the protons in the molecule. The spectrum of this compound in CDCl₃ typically shows three distinct signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | Singlet | 3H | -OCH₃ |

| ~3.5 | Triplet | 2H | -CH₂Br |

| ~2.9 | Triplet | 2H | -CH₂COO- |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for the ester carbonyl group and C-Br bond.

| Wavenumber (cm⁻¹) | Description |

| ~1740 | C=O stretch (ester) |

| ~1200 | C-O stretch (ester) |

| ~650 | C-Br stretch |

Note: The values are approximate and represent typical ranges for these functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z corresponding to its molecular weight, considering the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

| m/z | Fragment |

| 166/168 | [M]⁺ (Molecular ion) |

| 107/109 | [M - COOCH₃]⁺ |

| 87 | [M - Br]⁺ |

| 59 | [COOCH₃]⁺ |

Safety Information

This compound is classified as an irritant to the eyes, respiratory system, and skin.[3] It is harmful if swallowed.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8] All work should be conducted in a well-ventilated fume hood.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of a wide range of compounds.[1] Its utility in medicinal chemistry is notable for the construction of various heterocyclic systems and as a precursor for molecules with anti-inflammatory and analgesic properties.[1] In organic synthesis, it is frequently used for the preparation of esters and other derivatives, facilitating the creation of complex molecular architectures.[1][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C4H7BrO2 | CID 76934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-bromopropionate | 3395-91-3 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents [patents.google.com]

- 8. Methyl 3-bromopropionate 97 3395-91-3 [sigmaaldrich.com]

- 9. 3-ブロモプロピオン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 3-bromopropanoate (CAS: 3395-91-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromopropanoate (B1231587) (CAS No. 3395-91-3) is a versatile bifunctional reagent of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, incorporating both a reactive alkyl bromide and a methyl ester, makes it an invaluable building block for the introduction of a C3 carboxylic acid synthon. This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, detailed synthesis procedures, and key applications, with a focus on its reactivity in nucleophilic substitution reactions. Experimental protocols and mechanistic diagrams are included to provide a practical resource for laboratory professionals.

Physicochemical Properties

Methyl 3-bromopropanoate is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 3395-91-3 | [2] |

| Molecular Formula | C₄H₇BrO₂ | [2][3] |

| Molecular Weight | 167.00 g/mol | [2][3] |

| Appearance | Clear colorless to slightly yellow liquid | [3] |

| Boiling Point | 64-66 °C at 18 mmHg (24 hPa) | [2][3] |

| Density | 1.53 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.458 | [2][3] |

| Flash Point | 75 °C (167 °F) - closed cup | [3] |

| Water Solubility | Immiscible | [3] |

| Synonyms | Methyl β-bromopropionate, 3-Bromopropionic acid methyl ester | [3][4] |

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

| Precautionary Statement | Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

Data sourced from Sigma-Aldrich Safety Data Sheet.

Synthesis of this compound

This compound is commonly synthesized via the hydrobromination of methyl acrylate (B77674). The following protocol is adapted from Organic Syntheses.[5]

Experimental Protocol: Synthesis from Methyl Acrylate and HBr[5]

-

Preparation of Methyl Acrylate: A 650 g solution of 60% methyl acrylate in methanol (B129727) (containing 4 g of hydroquinone (B1673460) as an inhibitor) is washed successively with 800 mL, 400 mL, and 200 mL portions of a 7% sodium sulfate (B86663) solution. The separated methyl acrylate layer is dried by shaking with 45 g of anhydrous sodium sulfate for 20-30 minutes and then filtered. The typical yield of purified methyl acrylate is 280–325 g.

-

Reaction Setup: A 1-liter round-bottomed flask is charged with a solution of 258 g (3 moles) of the purified methyl acrylate in 500 mL of anhydrous ether. The flask is equipped with a gas inlet tube extending nearly to the bottom and a drying tube.

-

Hydrobromination: The flask is cooled in an ice bath, and 245 g (3.03 moles) of anhydrous hydrogen bromide gas is passed into the solution. The rate of addition should be managed to prevent excessive loss of ether from the exothermic reaction.

-

Reaction Completion: After the addition is complete, the flask is securely stoppered and allowed to stand at room temperature for approximately 20 hours.

-

Work-up and Distillation: The ether is removed by distillation from a hot-water bath (80–85 °C). The remaining residue is then transferred to a modified Claisen distilling flask.

-

Purification: The final product is purified by vacuum distillation. This compound is collected at 64–66 °C / 18 mmHg. The expected yield is 410–428 g (80–84%).

Figure 1. Experimental workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[1] This allows for the straightforward introduction of the -CH₂CH₂COOCH₃ fragment into a wide range of molecules.

This reactivity is widely exploited in pharmaceutical and agrochemical development.[4] It serves as a key intermediate for synthesizing more complex molecules, including heterocyclic compounds, spiroanellated γ-lactones, and other bioactive agents.[2][3][4]

Mechanism: Sₙ2 Nucleophilic Substitution

In an Sₙ2 reaction, a nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the bromine atom. The reaction proceeds in a single, concerted step, involving a backside attack that displaces the bromide leaving group and results in an inversion of stereochemistry at the carbon center (though this center is achiral in the parent molecule).

Figure 2. The Sₙ2 mechanism for nucleophilic substitution on this compound.

Experimental Protocol: Enzymatic Saponification

While not a substitution at the C-Br bond, the ester functionality can also be selectively transformed. The following protocol for enzymatic hydrolysis to 3-bromopropionic acid demonstrates a mild alternative to base-mediated saponification, which could otherwise cause elimination side reactions. This procedure is adapted from a recent submission to Organic Syntheses.[6]

-

Reaction Setup: In a 500-mL Erlenmeyer flask equipped with a magnetic stir bar, charge this compound (5.00 g, 29.9 mmol).

-

Solvent Addition: Add pH 7 phosphate (B84403) buffer (225 mL) and acetone (B3395972) (25 mL) to the flask. Stir the mixture at 400 rpm until a clear, homogeneous solution is obtained (approx. 10 minutes).

-

Enzyme Addition: To the stirring solution, add Amano Lipase from Pseudomonas fluorescens (2.50 g). The solution will become a cloudy, white suspension.

-

Monitoring: Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up: Upon completion, acidify the reaction mixture to pH 2 by adding 12 M HCl (aq).

-

Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromopropionic acid.

Conclusion

This compound is a cornerstone synthetic intermediate whose value is defined by its predictable reactivity and versatility. Its ability to readily undergo Sₙ2 reactions makes it an essential tool for drug discovery and development professionals seeking to construct complex molecular architectures. The reliable synthesis protocols and well-understood reactivity profile ensure its continued and widespread use in the chemical sciences. As a fundamental building block, it facilitates the efficient synthesis of a vast array of compounds, accelerating research and development timelines for new pharmaceuticals and agrochemicals.[4][7]

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Methyl 3-bromopropanoate (B1231587), a versatile reagent in organic synthesis. The information is presented to be a valuable resource for laboratory and research applications.

Core Physical Properties

Methyl 3-bromopropanoate is a colorless to light yellow liquid.[1] It is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive bromine substituent.[1]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H7BrO2 | [1][2][3] |

| Molecular Weight | 167.00 g/mol | [1][3] |

| Density | 1.53 g/mL at 25 °C | [4][5][6] |

| Boiling Point | 64-66 °C at 18 mmHg | [1][5][6][7] |

| 105 °C at 60 mmHg | [2] | |

| Melting Point | Not available | [8] |

| Refractive Index (n20/D) | 1.458 | [4][5][6] |

| Flash Point | 75 °C (167 °F) - closed cup | [2][7] |

| Solubility | Immiscible in water | [5][9] |

| Appearance | Colorless to light yellow liquid | [1][2] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid compounds like this compound are outlined below.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] The Thiele tube method is a common and efficient technique for this determination, requiring a small sample size.[11]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

Fill the Thiele tube with a suitable heating bath liquid.

-

Place a few milliliters of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer and immerse them in the Thiele tube, ensuring the sample is level with the thermometer bulb.

-

Gently heat the side arm of the Thiele tube.

-

Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11][12]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it can be determined by accurately measuring the mass of a known volume.[13]

Apparatus:

-

Graduated cylinder or pycnometer (density bottle)

-

Analytical balance

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[14][15]

-

Add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.

-

Measure and record the combined mass of the container and the liquid.[14][15]

-

Calculate the mass of the liquid by subtracting the mass of the empty container.

-

Calculate the density using the formula: Density = Mass / Volume.[14] For higher precision, repeat the measurement multiple times and calculate the average.[14]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used to identify and assess the purity of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard sample with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the surface of the prism.

-

Close the prisms and allow the sample to equilibrate to the desired temperature (typically 20°C), which can be maintained by a circulating water bath.

-

Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Read the refractive index value from the scale.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory synthesis of this compound. One common method involves the reaction of methyl acrylate (B77674) with hydrogen bromide.[16]

Caption: Synthesis workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 3-Bromopropionate | 3395-91-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | C4H7BrO2 | CID 76934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Methyl 3-bromopropionate | 3395-91-3 [chemicalbook.com]

- 6. 3395-91-3 CAS MSDS (Methyl 3-bromopropionate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Methyl 3-bromopropionate, 97% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. labproinc.com [labproinc.com]

- 9. Methyl 3-bromopropionate, 97% | Fisher Scientific [fishersci.ca]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 15. wjec.co.uk [wjec.co.uk]

- 16. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Methyl 3-bromopropanoate: Structural Formula and Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the structural and physical properties of methyl 3-bromopropanoate (B1231587), a key reagent in various synthetic organic chemistry applications, including the synthesis of pharmaceuticals and other bioactive molecules.

Chemical Structure

Methyl 3-bromopropanoate is the methyl ester of 3-bromopropanoic acid. Its structure consists of a three-carbon propanoate chain with a bromine atom at the C3 position and a methyl ester group.

The chemical formula for this compound is C₄H₇BrO₂.[1][2][3][4] The structure can be represented in several ways, including its SMILES and InChI strings, which are useful for computational chemistry applications.

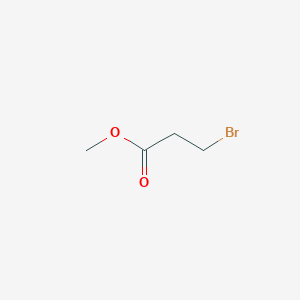

A 2D representation of the molecular structure is provided in the diagram below.

Figure 1: 2D Structural Diagram of this compound.

Physicochemical Properties

The molecular weight is a fundamental property for stoichiometric calculations in chemical reactions. The table below summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Weight | 167.00 g/mol [1][2][4][5] |

| Molecular Formula | C₄H₇BrO₂[1][2][3][4] |

| CAS Number | 3395-91-3[2][3][4][5] |

Methodological Considerations

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry. This technique ionizes the molecule and separates the ions based on their mass-to-charge ratio, providing a precise measurement of the molecular mass. The structural formula is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy, which provide information about the connectivity of atoms and the functional groups present in the molecule.

Due to the standardized and widely understood nature of these analytical techniques, detailed experimental protocols are not provided in this summary. For specific applications, researchers should refer to established protocols and instrument-specific operating procedures.

Disclaimer: This document is intended for informational purposes for a technical audience. It is not a substitute for a comprehensive safety data sheet (SDS) or detailed experimental protocols. Always consult the relevant safety and handling information before working with this chemical.

References

Spectroscopic Data of Methyl 3-bromopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-bromopropanoate (B1231587) (C₄H₇BrO₂), a key intermediate in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of methyl 3-bromopropanoate provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits three distinct signals corresponding to the three different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.73 | Singlet | 3H | - | -OCH₃ |

| 3.53 | Triplet | 2H | 6.6 | -CH₂Br |

| 2.95 | Triplet | 2H | 6.6 | -CH₂C(=O) |

Diagram of this compound with ¹H NMR Assignments

Caption: Structure of this compound with ¹H NMR chemical shift assignments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound in CDCl₃ shows four signals, corresponding to the four unique carbon atoms in the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C=O (Ester carbonyl) |

| 52.0 | -OCH₃ (Ester methyl) |

| 38.5 | -CH₂C(=O) |

| 25.5 | -CH₂Br |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the ester functional group and the carbon-bromine bond.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Medium | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1437 | Medium | C-H bend (methylene) |

| 1205 | Strong | C-O stretch (ester) |

| 650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.[3]

| m/z | Relative Intensity (%) | Possible Fragment |

| 166/168 | 5 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 135/137 | 20 | [M - OCH₃]⁺ |

| 107/109 | 100 | [BrCH₂CH₂]⁺ |

| 87 | 30 | [M - Br]⁺ |

| 59 | 80 | [COOCH₃]⁺ |

Fragmentation Pathway of this compound

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical for a 300 or 500 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 200 ppm

-

NMR Data Acquisition Workflow

Caption: General workflow for acquiring NMR spectroscopic data.

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

Instrument Parameters (FT-IR Spectrometer):

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

A background spectrum of the clean salt plates should be acquired prior to the sample scan.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dilute a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Instrument Parameters (Typical GC-MS system):

-

Gas Chromatograph:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 m/z.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

References

Navigating the Solubility Landscape of Methyl 3-bromopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromopropanoate (B1231587), a versatile building block in organic synthesis, plays a crucial role in the development of a wide array of pharmaceutical compounds and other complex molecules. Its reactivity, largely dictated by the presence of both an ester and a bromo functional group, is intrinsically linked to its behavior in various solvent systems. Understanding the solubility of methyl 3-bromopropanoate in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the efficient progress of multi-step syntheses. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, details experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility profile.

Core Concepts in Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. This concept posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

-

Polar Solvents: These solvents, such as water, alcohols (e.g., methanol, ethanol), and acetone, have significant partial positive and negative charges, allowing them to effectively solvate polar molecules and ions.

-

Non-polar Solvents: Solvents like hexane (B92381) and toluene (B28343) have a more even distribution of electron density and are better suited for dissolving non-polar compounds.

This compound possesses both polar (the ester group) and non-polar (the alkyl chain) characteristics, as well as a polarizable carbon-bromine bond. This amphiphilic nature suggests it will exhibit a range of solubilities in different organic solvents.

Solubility Profile of this compound

| Solvent | Chemical Formula | Polarity | Solubility of this compound |

| Acetone | C₃H₆O | Polar Aprotic | Soluble; frequently used as a reaction solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble; used for extraction and reaction. |

| Diethyl Ether | (C₂H₅)₂O | Relatively Non-polar | Soluble. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble; often used as a reaction solvent. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble. |

| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Soluble; used for extraction and chromatography. |

| Hexane | C₆H₁₄ | Non-polar | Limited solubility is expected. |

| Methanol | CH₃OH | Polar Protic | Soluble. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble; commonly used as a reaction solvent. |

| Toluene | C₇H₈ | Non-polar | Limited solubility is expected. |

| Water | H₂O | Polar Protic | Immiscible.[1][2] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for both qualitative and quantitative determination of the solubility of a compound such as this compound.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of the solubility of a compound in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the selected solvent to a clean, dry test tube.

-

To the solvent, add a small, measured amount of this compound (e.g., 10 mg or 10 µL).

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Allow the mixture to stand and visually inspect for the presence of undissolved solute.

-

If the solute has completely dissolved, add another measured aliquot and repeat the process until the solution is saturated (i.e., undissolved solute remains).

-

Record the observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

The desired organic solvent

-

A temperature-controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a compatible membrane)

-

Pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled shaker and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand at the constant temperature to let any undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a pre-weighed, compatible syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the solute is achieved.

-

Weigh the vial with the dried solute.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of filtered solution in mL) * 100

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, its extensive application in synthesis provides a strong qualitative understanding of its behavior in common organic solvents. For drug development professionals and researchers, the provided experimental protocols offer robust methods for determining precise solubility values where required. A systematic approach to solubility assessment, as outlined in the workflow diagram, is essential for the successful design and execution of chemical processes involving this important synthetic intermediate. This guide serves as a foundational resource for navigating the solubility landscape of this compound, enabling more informed and efficient scientific endeavors.

References

An In-depth Technical Guide to the Electrophilicity of Methyl 3-bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 3-bromopropanoate (B1231587) (C₄H₇BrO₂) is a colorless to slightly yellow liquid with a molecular weight of 167.00 g/mol .[1][2] Its utility as a synthetic intermediate stems from its ability to participate in a variety of chemical transformations. The key to its reactivity lies in the electrophilic nature of the carbon atom bonded to the bromine atom, making it susceptible to nucleophilic attack. This guide will delve into the factors governing this electrophilicity and provide the necessary tools for its characterization.

Theoretical Framework of Electrophilicity

The electrophilicity of methyl 3-bromopropanoate is primarily attributed to the polarization of the carbon-bromine (C-Br) bond. Bromine, being more electronegative than carbon, withdraws electron density, inducing a partial positive charge (δ+) on the adjacent carbon atom and rendering it an electrophilic center.

Inductive Effect

The ester group (-COOCH₃) also influences the electrophilicity of the C-Br bond through its inductive effect. The carbonyl group is electron-withdrawing, which should, in principle, enhance the partial positive charge on the α-carbon and, to a lesser extent, the β-carbon where the bromine is located.

Steric Hindrance

This compound is a primary alkyl halide, which generally favors bimolecular nucleophilic substitution (Sₙ2) reactions. The relatively unhindered nature of the electrophilic carbon allows for facile backside attack by nucleophiles.

Computational Insights: Frontier Molecular Orbitals and Electrostatic Potential

A deeper understanding of electrophilicity can be gained through computational chemistry.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO of an electrophile is the orbital that accepts electrons from the highest occupied molecular orbital (HOMO) of a nucleophile. A lower LUMO energy indicates a greater willingness to accept electrons and thus, higher electrophilicity. For this compound, the LUMO is expected to be localized primarily on the C-Br antibonding orbital.

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule. Regions of positive potential (typically colored blue) indicate electrophilic sites, where the molecule is most susceptible to nucleophilic attack. For this compound, the most positive electrostatic potential is anticipated to be around the carbon atom bonded to the bromine.[3][4]

Quantitative Assessment of Electrophilicity

The electrophilicity of a compound is quantified by its reaction rate with a standard nucleophile. While specific kinetic data for this compound is scarce in the literature, this section outlines the principles and provides illustrative data.

The Taft Equation: A Linear Free-Energy Relationship

The Taft equation is a valuable tool in physical organic chemistry for separating polar, steric, and resonance effects on reaction rates.[5] It takes the form:

log(k/k₀) = ρσ + δEₛ

Where:

-

k is the rate constant for the reaction of the substituted compound.

-

k₀ is the rate constant for the reference compound (usually a methyl group).

-

ρ* is the reaction constant, which reflects the sensitivity of the reaction to polar effects.

-

σ* is the polar substituent constant, which quantifies the inductive effect of the substituent.

-

δ is a proportionality constant reflecting the sensitivity of the reaction to steric effects.

-

Eₛ is the steric substituent constant.

A positive σ* value for the -CH₂CH₂COOCH₃ group would indicate its electron-withdrawing nature compared to a methyl group.

Illustrative Kinetic Data

To facilitate comparison and understanding, the following table presents hypothetical, yet realistic, second-order rate constants (k₂) for the reaction of this compound with various nucleophiles in a common solvent like acetonitrile (B52724) at 25°C.

| Nucleophile | Illustrative k₂ (M⁻¹s⁻¹) | Reaction Type |

| Pyridine | 1.5 x 10⁻⁴ | Sₙ2 |

| Sodium Azide (B81097) | 8.0 x 10⁻⁴ | Sₙ2 |

| Thiophenol | 2.5 x 10⁻³ | Sₙ2 |

| Ammonia | 4.0 x 10⁻⁵ | Sₙ2 |

Note: This data is for illustrative purposes only and should not be considered experimental fact.

Reaction Mechanisms and Pathways

The primary reaction pathway for this compound with most nucleophiles is the Sₙ2 mechanism.

The Sₙ2 Reaction Pathway

The Sₙ2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromine). This "backside attack" leads to an inversion of stereochemistry at the carbon center, although in this case, the reacting carbon is not a stereocenter. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom.

// Reactants reactants [label="Nu⁻ + CH₃OOC-CH₂-CH₂-Br"];

// Transition State ts [label=<

[Nu···CH₂(Br)···CH₂-COOCH₃]⁻ Transition State

];

// Products products [label="Nu-CH₂-CH₂-COOCH₃ + Br⁻"];

// Arrows reactants -> ts [label="k₂"]; ts -> products; } .dot Caption: Generalized Sₙ2 reaction pathway for this compound.

Experimental Protocols for Kinetic Analysis

This section provides detailed methodologies for determining the reaction kinetics of this compound with a nucleophile, which is a direct measure of its electrophilicity.

General Considerations

-

Solvent: A polar aprotic solvent such as acetonitrile or acetone (B3395972) is recommended to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Temperature Control: Reactions should be carried out in a thermostated bath to ensure a constant temperature, as reaction rates are highly temperature-dependent.

-

Purity of Reagents: High-purity this compound and nucleophile should be used to avoid side reactions.

Protocol 1: Monitoring Reaction Progress by HPLC

This method is suitable for a wide range of nucleophiles and allows for the direct measurement of the concentration of reactants and products over time.

Materials:

-

This compound

-

Nucleophile (e.g., pyridine)

-

Acetonitrile (HPLC grade)

-

Thermostated reaction vessel with a magnetic stirrer

-

Microsyringes

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound and the nucleophile in acetonitrile.

-

Reaction Setup: Equilibrate the reaction vessel containing a known volume of the nucleophile solution to the desired temperature.

-

Initiation of Reaction: Add a known volume of the this compound stock solution to the reaction vessel to initiate the reaction. Start a timer immediately.

-

Sampling: At regular time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and quench it by diluting it in a known volume of cold acetonitrile.

-

HPLC Analysis: Inject the quenched samples into the HPLC system. The separation method should be optimized to resolve the peaks of this compound, the nucleophile, and the product.

-

Data Analysis: Create a calibration curve for this compound. Use the peak areas from the HPLC chromatograms to determine the concentration of this compound at each time point. Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) can be calculated by dividing k' by the initial concentration of the nucleophile (if it is in large excess).

// Nodes prep [label="Prepare Stock Solutions\n(Reactant & Nucleophile in Acetonitrile)"]; setup [label="Equilibrate Nucleophile Solution\nin Thermostated Vessel"]; initiate [label="Initiate Reaction by Adding\nthis compound"]; sample [label="Withdraw Aliquots at\nRegular Time Intervals"]; quench [label="Quench Aliquots by\nDilution in Cold Acetonitrile"]; hplc [label="Inject Quenched Samples\ninto HPLC System"]; analyze [label="Analyze Chromatograms and\nDetermine Concentrations"]; plot [label="Plot ln[Reactant] vs. Time\nto Determine Rate Constant"];

// Edges prep -> setup; setup -> initiate; initiate -> sample; sample -> quench; quench -> hplc; hplc -> analyze; analyze -> plot; } .dot Caption: Experimental workflow for kinetic analysis using HPLC.

Protocol 2: Monitoring Reaction Progress by Conductometry

This method is suitable for reactions where there is a change in the number of ions in solution, such as the reaction with an ionic nucleophile like sodium azide.

Materials:

-

This compound

-

Ionic nucleophile (e.g., sodium azide)

-

Acetone (anhydrous)

-

Thermostated reaction vessel

-

Conductivity probe and meter

-

Magnetic stirrer

Procedure:

-

Calibration: Calibrate the conductivity probe with standard solutions of the ionic nucleophile and the ionic product in acetone.

-

Reaction Setup: Place a known volume of the sodium azide solution in the thermostated reaction vessel and immerse the conductivity probe. Allow the reading to stabilize.

-

Initiation of Reaction: Add a known volume of the this compound solution to the vessel and start recording the conductivity as a function of time.

-

Data Analysis: The change in conductivity is proportional to the change in the concentration of the ionic species. Use the initial and final conductivity readings and the calibration curve to relate conductivity to the extent of the reaction. Calculate the concentration of the reactant at various times and determine the rate constant as described in the HPLC protocol.

Applications in Drug Development and Organic Synthesis

The electrophilic nature of this compound makes it a valuable building block for the synthesis of a wide range of molecules, including pharmaceuticals and agrochemicals. It is commonly used to introduce a 3-methoxycarbonylpropyl group into a molecule through reaction with various nucleophiles such as amines, thiols, and carbanions. This moiety can serve as a linker or be a part of the core structure of the target molecule.

Conclusion

This compound is a versatile and reactive intermediate whose electrophilicity is central to its synthetic utility. While a comprehensive body of published kinetic data for this specific compound is not available, its reactivity can be understood through the principles of physical organic chemistry and quantified using standard kinetic methodologies. This guide provides the theoretical foundation and practical protocols for researchers to investigate and harness the electrophilic nature of this compound in their synthetic endeavors, particularly in the field of drug discovery and development. The illustrative data and detailed workflows presented herein serve as a robust starting point for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-溴丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ab initio pressure-dependent reaction kinetics of methyl propanoate radicals. | Semantic Scholar [semanticscholar.org]

- 4. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 5. A quantitative structure--activity relationship model for the intrinsic activity of uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Methyl 3-Bromopropanoate in the Synthesis of a Key Imatinib Intermediate

Introduction

Methyl 3-bromopropanoate (B1231587) is a versatile bifunctional reagent widely employed in organic synthesis.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key building block for the introduction of a 3-methoxycarbonylpropyl group onto nucleophilic substrates. This application note details the use of methyl 3-bromopropanoate in the synthesis of a crucial intermediate for the anticancer drug Imatinib (B729), a potent tyrosine kinase inhibitor. The reaction involves the N-alkylation of an aromatic amine, a common transformation in the synthesis of many active pharmaceutical ingredients (APIs).

Application in Imatinib Synthesis

Imatinib (marketed as Gleevec®) is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its synthesis involves the coupling of several key intermediates. One such pivotal intermediate is N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. While various synthetic routes to Imatinib exist, the alkylation of the amino group of this intermediate is a critical step in some synthetic strategies, leading to the formation of a precursor that is further elaborated to the final drug molecule.[2][3]

This compound serves as the alkylating agent in this key transformation, reacting with the primary amino group of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine to introduce the propanoate side chain. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon bearing the bromine atom.

Experimental Protocol: N-Alkylation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine

This protocol describes a representative procedure for the N-alkylation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine with this compound.

Materials:

-

N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting materials.

-

To the stirred suspension, add this compound (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired N-alkylated product.

Quantitative Data

The following table summarizes typical quantitative data for the N-alkylation reaction. Please note that yields can vary based on the specific reaction scale and purification efficiency.

| Parameter | Value |

| Reactants | |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine | 1.0 eq |

| This compound | 1.2 eq |

| Potassium carbonate | 2.0 eq |

| Reaction Conditions | |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80-90 °C |

| Reaction Time | 4-6 hours |

| Product | |

| Yield | 75-85% (typical) |

| Purity (by HPLC) | >98% |

Visualizations

Experimental Workflow

Caption: A generalized workflow for the N-alkylation of a pharmaceutical intermediate using this compound.

Logical Relationship of Reaction Components

Caption: The roles and interactions of the key components in the N-alkylation reaction.

References

The Role of Methyl 3-bromopropanoate in Crafting Next-Generation Polymers: A Detailed Guide for Researchers

For Immediate Release

Methyl 3-bromopropanoate (B1231587) is emerging as a critical initiator in the synthesis of specialty polymers, enabling the precise construction of macromolecules with tailored functionalities. This versatile compound is particularly effective in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the creation of polymers with specific molecular weights, low polydispersity, and complex architectures. These characteristics are paramount in the development of advanced materials for drug delivery, biomedical devices, and stimuli-responsive systems. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of methyl 3-bromopropanoate in the production of these high-performance polymers.

Application Notes

This compound serves as a key building block in the production of a variety of specialty polymers. Its primary role is as an initiator in controlled radical polymerization techniques, most notably ATRP. The presence of a bromine atom allows for the controlled initiation of polymer chains, leading to the formation of well-defined macromolecules.

Key Applications of Polymers Synthesized with this compound:

-

Biocompatible Polymers: The synthesis of polymers such as poly(2-hydroxyethyl acrylate) (PHEA) can be initiated with this compound. PHEA and similar hydrophilic polymers are widely used in biomedical applications, including contact lenses, drug delivery systems, and tissue engineering scaffolds, due to their excellent biocompatibility and water retention properties.

-

Stimuli-Responsive Polymers: this compound can be used to synthesize polymers that respond to external stimuli like temperature or pH. For example, it can initiate the polymerization of monomers like N-isopropylacrylamide (NIPAAm) to create thermoresponsive polymers that undergo a phase transition at a specific temperature. This property is highly valuable for creating "smart" materials for targeted drug delivery and diagnostics.

-

Amphiphilic Block Copolymers: By using a polymer synthesized with this compound as a macroinitiator, it is possible to grow a second block of a different monomer, leading to the formation of amphiphilic block copolymers. These polymers, containing both hydrophilic and hydrophobic segments, can self-assemble in solution to form micelles or vesicles, which are useful as nanocarriers for drugs or imaging agents.

The ability to precisely control the polymer structure through ATRP initiated by this compound opens up a vast design space for creating novel materials with advanced functionalities.

Data Presentation

The following tables summarize quantitative data from representative ATRP experiments using initiators structurally similar to this compound, demonstrating the level of control achievable.

Table 1: Homopolymerization of Methyl Acrylate (B77674) via ATRP

| Entry | Monomer | Initiator | [M]₀:[I]₀:[CuBr]₀:[Ligand]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |

| 1 | Methyl Acrylate | Methyl 2-bromopropionate | 100:1:1:2 | 2 | 93 | 6,000 | 1.11 |

| 2 | Methyl Acrylate | Methyl 2-bromopropionate | 200:1:0.5:1 | 3.7 | ~95 | 10,200 | 1.07 |

Data adapted from experiments using methyl 2-bromopropionate, a structural isomer of this compound.

Table 2: Synthesis of Poly(2-hydroxyethyl acrylate) (PHEA) via ATRP

| Entry | Monomer | Initiator | [M]₀:[I]₀:[CuBr]₀:[Ligand]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |

| 1 | 2-Hydroxyethyl Acrylate | Methyl 2-bromopropionate | 100:1:1:3 | 2 | 91 | 3,800 | 1.15 |

| 2 | 2-Hydroxyethyl Acrylate | Methyl 2-bromopropionate | 100:1:1:3 | 12 | 79 | 25,100 | 1.24 |

Data adapted from experiments using methyl 2-bromopropionate, a structural isomer of this compound.[1][2]

Experimental Protocols

The following are detailed protocols for the synthesis of specialty polymers using this compound as an initiator via Atom Transfer Radical Polymerization (ATRP).

Protocol 1: Synthesis of Poly(methyl acrylate) (PMA)

This protocol describes the synthesis of a well-defined homopolymer of methyl acrylate.

Materials:

-

Methyl acrylate (MA), inhibitor removed

-

This compound (M3BP)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole (B1667542) (solvent)

-

Argon gas

-

Schlenk flask and other standard glassware

Procedure:

-

To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

-

Seal the flask with a rubber septum and purge with argon for 15 minutes to remove oxygen.

-

In a separate flask, prepare a solution of methyl acrylate (1.72 g, 20 mmol) and anisole (2 mL). Deoxygenate this solution by bubbling with argon for 30 minutes.

-

Using a deoxygenated syringe, add the deoxygenated PMDETA (21 µL, 0.1 mmol) to the Schlenk flask containing CuBr.

-

Transfer the deoxygenated methyl acrylate/anisole solution to the Schlenk flask via syringe. Stir the mixture until a homogeneous green/brown solution is formed.

-

Using a deoxygenated syringe, add the initiator, this compound (16.7 mg, 0.1 mmol), to the reaction mixture to start the polymerization.

-

Place the flask in a preheated oil bath at 60 °C and stir.

-

Monitor the reaction progress by taking samples periodically for analysis by gas chromatography (for conversion) and size exclusion chromatography (for molecular weight and polydispersity).

-

After the desired conversion is reached (e.g., ~90% in 2-4 hours), stop the polymerization by opening the flask to air and cooling to room temperature.

-

Dilute the reaction mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the polymer by adding the THF solution to a large excess of cold methanol.

-

Filter and dry the resulting poly(methyl acrylate) under vacuum.

Protocol 2: Synthesis of Poly(2-hydroxyethyl acrylate) (PHEA) - A Biocompatible Polymer

This protocol describes the synthesis of a hydrophilic polymer with potential for biomedical applications.

Materials:

-

2-Hydroxyethyl acrylate (HEA), inhibitor removed

-

This compound (M3BP)

-

Copper(I) bromide (CuBr)

-

Dimethylformamide (DMF, solvent)

-

Argon gas

-

Sealed glass tube

Procedure:

-

To a glass tube, add CuBr (14.3 mg, 0.1 mmol) and 2,2'-bipyridine (46.8 mg, 0.3 mmol).

-

Add a magnetic stir bar.

-

In a separate flask, dissolve 2-hydroxyethyl acrylate (1.16 g, 10 mmol) and this compound (16.7 mg, 0.1 mmol) in DMF (2 mL). Deoxygenate this solution by bubbling with argon for 30 minutes.

-

Transfer the deoxygenated solution to the glass tube containing the catalyst and ligand.

-

Subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

-

Seal the glass tube under vacuum.

-

Place the sealed tube in a preheated oil bath at 90 °C and stir.

-

After the desired reaction time (e.g., 2 hours for ~90% conversion), terminate the polymerization by immersing the tube in liquid nitrogen and then breaking it open.[1]

-

Dissolve the contents in a larger volume of DMF.

-

Remove the copper catalyst by passing the solution through a neutral alumina column.

-

Precipitate the polymer in a large excess of cold diethyl ether.

-

Isolate the polymer by filtration and dry it under vacuum.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of specialty polymers using this compound.

Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).

Caption: Experimental Workflow for a Typical ATRP Synthesis.

Caption: Synthesis of an Amphiphilic Block Copolymer via ATRP.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Methyl 3-bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromopropanoate (B1231587) is a versatile bifunctional molecule widely employed in organic synthesis as a key building block. Its structure, featuring a reactive bromine atom and an ester functional group, makes it an ideal substrate for a variety of nucleophilic substitution reactions. This reactivity allows for the facile introduction of diverse functionalities, enabling the synthesis of a wide array of valuable compounds, including pharmaceutical intermediates, agrochemicals, and specialty materials.

This document provides detailed application notes and experimental protocols for several common and synthetically useful nucleophilic substitution reactions of methyl 3-bromopropanoate. The reactions covered include the introduction of azide (B81097), cyanide, and methoxy (B1213986) groups, as well as the synthesis of a primary amine via the Gabriel synthesis and the alkylation of a secondary amine.

Reaction Overview

The general scheme for the nucleophilic substitution reactions described herein involves the displacement of the bromide ion from this compound by a nucleophile. These reactions typically proceed via an SN2 mechanism.

Caption: General scheme of nucleophilic substitution on this compound.

Data Presentation